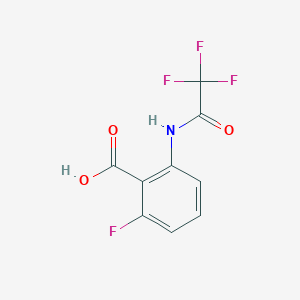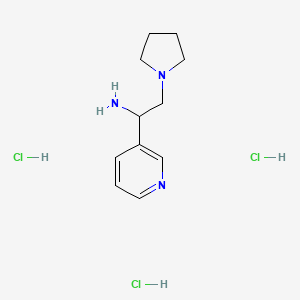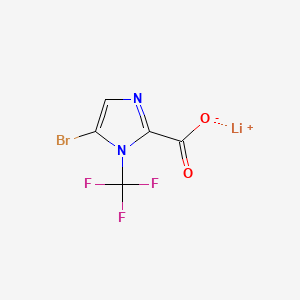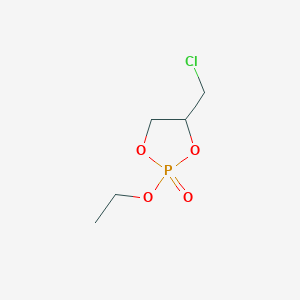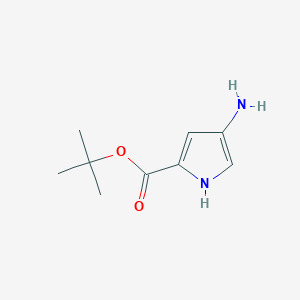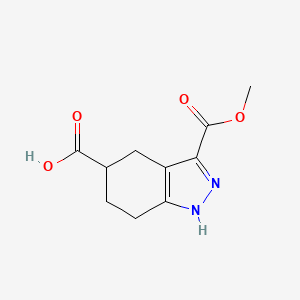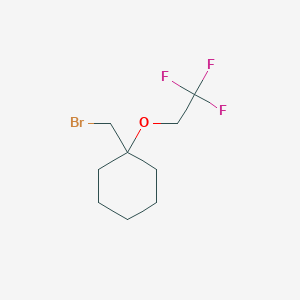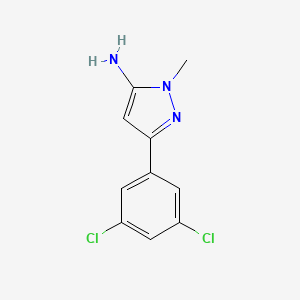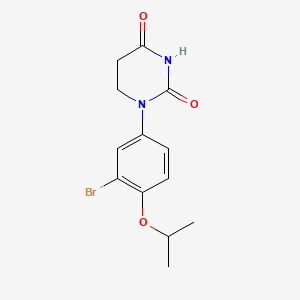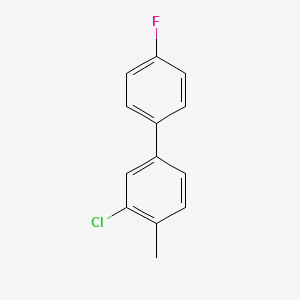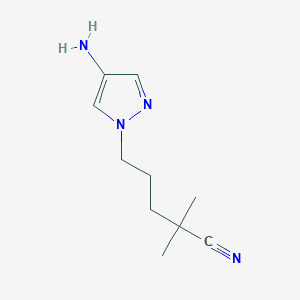![molecular formula C14H9BrClN3O2 B13495483 (2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid: is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a chloropyrazolyl group, and a cyanopropenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting 3-bromobenzaldehyde with hydrazine hydrate and acetylacetone under reflux conditions to form 1-(3-bromophenyl)-3-methyl-1H-pyrazole.
Chlorination: The pyrazole derivative is then chlorinated using thionyl chloride to introduce the chlorine atom at the 5-position.
Cyanation: The chlorinated pyrazole is reacted with malononitrile in the presence of a base such as sodium ethoxide to form the cyanopropenoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it useful in medicinal chemistry research.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The exact mechanism of action of (2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and chloropyrazolyl groups suggests potential interactions with hydrophobic pockets in proteins, while the nitrile group could form hydrogen bonds or coordinate with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-[1-(3-bromophenyl)-5-chloro-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid: Similar structure but without the methyl group.
(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid ethyl ester: An ester derivative.
Uniqueness
The presence of both bromine and chlorine atoms, along with the nitrile and pyrazole functionalities, makes this compound unique. These features provide a combination of reactivity and potential biological activity that is not commonly found in simpler compounds.
Propiedades
Fórmula molecular |
C14H9BrClN3O2 |
|---|---|
Peso molecular |
366.60 g/mol |
Nombre IUPAC |
(E)-3-[1-(3-bromophenyl)-5-chloro-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C14H9BrClN3O2/c1-8-12(5-9(7-17)14(20)21)13(16)19(18-8)11-4-2-3-10(15)6-11/h2-6H,1H3,(H,20,21)/b9-5+ |
Clave InChI |
UVNMYZAYPXRUHD-WEVVVXLNSA-N |
SMILES isomérico |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)O)Cl)C2=CC(=CC=C2)Br |
SMILES canónico |
CC1=NN(C(=C1C=C(C#N)C(=O)O)Cl)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


